molecular formula C29H42O15N4 B601500 Germaben II CAS No. 84517-95-3

Germaben II

Cat. No.: B601500
CAS No.: 84517-95-3
M. Wt: 686.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Germaben II is a clear, viscous liquid that serves as a convenient, ready-to-use complete antimicrobial preservative system with broad-spectrum activity. It is effective against Gram-positive and Gram-negative bacteria, as well as yeast and mold. The compound is a solubilized combination of diazolidinyl urea, methylparaben, propylparaben, and propylene glycol .

Biochemical Analysis

Biochemical Properties

Germaben II’s antimicrobial properties stem from its constituent compounds. Methylparaben and propylparaben are parabens, a type of preservative that can inhibit the growth of bacteria and fungi . Diazolidinyl urea is a formaldehyde releaser, which means it slowly releases formaldehyde, a potent disinfectant and preservative . Propylene glycol acts as a solvent, helping to dissolve the other ingredients and improve the product’s overall effectiveness .

Cellular Effects

The antimicrobial action of this compound can affect various types of cells, particularly microbial cells. The parabens in this compound can disrupt the functioning of bacterial cells by inhibiting bacterial enzymes and disrupting cell membranes . Diazolidinyl urea, by releasing formaldehyde, can denature proteins and nucleic acids in microbial cells, leading to cell death .

Molecular Mechanism

The molecular mechanisms of this compound’s antimicrobial action involve interactions with key biomolecules in microbial cells. The parabens can inhibit bacterial enzymes, disrupting essential cellular processes . Diazolidinyl urea releases formaldehyde, which can react with amino groups in proteins and nucleic acids, disrupting their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stable antimicrobial activity over time. It is a ready-to-use preservative system that minimizes the problems associated with incorporating solid parabens .

Transport and Distribution

This compound, when applied topically in cosmetic products, can be absorbed through the skin. Its constituent compounds can then be distributed throughout the body via the bloodstream .

Subcellular Localization

As a preservative, this compound primarily acts on the exterior of cells, where it can interact with cell membranes and extracellular proteins. Some of its constituent compounds may be able to penetrate cells and exert effects within .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Germaben II involves the solubilization of solid parabens into a liquid form. This process minimizes the problems associated with incorporating solid parabens into formulations. The solubilized combination includes diazolidinyl urea, methylparaben, propylparaben, and propylene glycol .

Industrial Production Methods

In industrial settings, this compound is produced by combining the individual components under controlled conditions to ensure a homogeneous mixture. The production process must maintain a temperature below 60°C to preserve the stability and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Germaben II undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly the parabens, which may form oxidized derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The parabens in this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the parabens and diazolidinyl urea. These products retain some antimicrobial properties but may have altered efficacy.

Scientific Research Applications

Germaben II has a wide range of scientific research applications, including:

Mechanism of Action

Germaben II exerts its antimicrobial effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Optiphen: A preservative system that includes phenoxyethanol and caprylyl glycol. It is effective but less broad-spectrum compared to Germaben II.

    Germall Plus: Contains diazolidinyl urea and iodopropynyl butylcarbamate. It is similar in efficacy but may have different regulatory restrictions.

    Liquid Germall Plus: A liquid form of Germall Plus, offering similar benefits but with easier incorporation into formulations.

Uniqueness of this compound

This compound is unique due to its broad-spectrum activity and the convenience of being a ready-to-use liquid. It minimizes the issues associated with solid parabens and is effective over a wide pH range (3.0–7.5), making it versatile for various formulations .

Properties

CAS No.

84517-95-3

Molecular Formula

C29H42O15N4

Molecular Weight

686.68

Appearance

Clear, viscous liquid

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States
Customer
Q & A

Q1: What is Germaben II primarily used for in the context of the provided research?

A1: this compound is primarily used as a preservative in the provided research articles. It is added to agarose gel preparations used for analyzing the surface pH and conductivity of acrylic emulsion paint films [] and also incorporated into mangosteen crude extract-based anti-acne gel formulations [, ].

Q2: How does this compound contribute to the longevity of the agarose gel preparation in the context of acrylic paint analysis?

A2: While the exact mechanism isn't detailed in the research, this compound acts as a broad-spectrum antimicrobial preservative, preventing microbial contamination that could degrade the agarose gel and affect the accuracy of pH and conductivity measurements [].

Q3: Does the addition of this compound impact the effectiveness of mangosteen extract in the anti-acne gel formulations?

A3: The research focuses on the overall formulation and acceptance of the anti-acne gel containing both mangosteen extract and this compound. While it indicates good efficacy against acne-inducing bacteria, it doesn't isolate the impact of this compound on the mangosteen extract's activity [, ]. Further research would be needed to determine any potential interactions.

Q4: Are there alternative preservatives to this compound in similar applications?

A4: While not explicitly discussed in the provided research, other preservatives exist for both cosmetic and laboratory settings. The choice of preservative often depends on factors like the desired shelf life, compatibility with other ingredients, and potential for interactions. For example, [] explores the use of formaldehyde-substituted hydantoin derivatives as potential alternatives to this compound.

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